3-Bromo-5-ethoxyphenol
Description
3-Bromo-5-ethoxyphenol (CAS: Not explicitly provided in evidence) is a brominated phenolic compound featuring an ethoxy group at the 5-position and a bromine atom at the 3-position of the aromatic ring. It is structurally characterized by its hydroxyl (-OH) group, which confers acidity and reactivity typical of phenolic compounds.
Properties
IUPAC Name |
3-bromo-5-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZHOUVYLSTTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680257 | |
| Record name | 3-Bromo-5-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-70-2 | |
| Record name | 3-Bromo-5-ethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxyphenol typically involves the bromination of 5-ethoxyphenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. A common method involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production of 3-Bromo-5-ethoxyphenol follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenolic group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or reduced phenolic compounds.
Scientific Research Applications
3-Bromo-5-ethoxyphenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxyphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and phenolic group play crucial roles in its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-Bromo-5-ethoxyphenol, such as brominated aromatic rings, ethoxy groups, or analogous substituents. Key differences in substituent positions, functional groups, and molecular properties are highlighted below.
3-Bromo-5-chlorophenol
- Structure : Bromine at position 3, chlorine at position 5, and hydroxyl at position 1.
- Molecular Formula : C₆H₄BrClO.
- Key Differences: Replaces the ethoxy group with chlorine, increasing electronegativity and reducing steric bulk. Chlorine’s electron-withdrawing nature may lower the phenol’s acidity compared to ethoxy’s electron-donating effect.
- Applications : Likely used as a halogenated intermediate in cross-coupling reactions or agrochemical synthesis .
3-Bromo-5-phenylphenol (CAS: 136649-31-5)
- Structure : Bromine at position 3, phenyl group at position 5, and hydroxyl at position 1.
- Molecular Formula : C₁₂H₉BrO; Molar Mass : 249.1 g/mol.
- This structural variation could enhance binding affinity in materials science or medicinal chemistry applications .
(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol (CAS: 898693-07-7)
- Structure : Bromine at position 3, ethoxy at position 4, methoxy at position 5, and a hydroxymethyl (-CH₂OH) group.
- Molecular Formula : C₁₀H₁₃BrO₃.
- Key Differences : Additional methoxy and hydroxymethyl groups increase steric complexity and hydrogen-bonding capacity. The hydroxymethyl group enables further derivatization (e.g., esterification), expanding utility in polymer or prodrug synthesis .
B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic acid (CAS: 870718-00-6)
- Structure : Boronic acid (-B(OH)₂) at position 1, bromine at position 3, ethoxy at position 2, and methyl at position 5.
- Molecular Formula : C₉H₁₂BBrO₃.
- Key Differences : The boronic acid group facilitates Suzuki-Miyaura cross-coupling reactions, making this compound valuable in constructing biaryl structures. The methyl group enhances stability compared to unsubstituted analogs .
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol (CAS: 1823949-60-5)
- Structure : Bromine at position 5, ethoxy at position 2, fluorine at position 3, and hydroxymethyl at position 1.
- Molecular Formula : C₉H₁₀BrFO₂.
- The shifted bromine position (5 vs. 3) may affect regioselectivity in further substitutions .
Key Research Insights
- Electronic Effects: Ethoxy groups in 3-Bromo-5-ethoxyphenol donate electrons via resonance, stabilizing the phenolic -OH group and reducing acidity compared to chloro or fluoro analogs .
- Synthetic Utility : Boronic acid derivatives (e.g., CAS 870718-00-6) are preferred for catalytic cross-coupling, whereas hydroxymethyl-containing compounds (e.g., CAS 898693-07-7) offer versatility in functionalization .
- Biochemical Relevance: Phenyl-substituted analogs (e.g., 3-Bromo-5-phenylphenol) may exhibit enhanced binding to aromatic receptors, though specific biological data are lacking in the provided evidence .
Biological Activity
3-Bromo-5-ethoxyphenol is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and potential neuroprotective properties, supported by various studies and findings.
Chemical Structure and Properties
3-Bromo-5-ethoxyphenol is characterized by the presence of a bromine atom and an ethoxy group attached to a phenolic ring. This unique structure contributes to its reactivity and interaction with biological targets. The bromine atom enhances its electrophilic character, making it a potential candidate for various biochemical applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 3-Bromo-5-ethoxyphenol. It has been tested against a range of microorganisms, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values observed indicate significant antimicrobial efficacy.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 64 |
| Escherichia coli | 32 | 128 |
| Candida albicans | 64 | >512 |
The compound's effectiveness against Staphylococcus aureus is particularly noteworthy, suggesting its potential use in treating infections caused by this pathogen .
Antioxidant Properties
3-Bromo-5-ethoxyphenol has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. The antioxidant capacity was evaluated using various assays, including the DPPH radical scavenging assay.
| Assay | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These results indicate that the compound effectively neutralizes free radicals, potentially reducing cellular damage and inflammation.
Neuroprotective Effects
Emerging research suggests that 3-Bromo-5-ethoxyphenol may possess neuroprotective properties, particularly through the inhibition of kynurenine 3-monooxygenase (KMO), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibition of KMO can lead to reduced neurotoxicity associated with beta-amyloid production.
In vitro studies have shown that compounds derived from 3-Bromo-5-ethoxyphenol exhibit neuroprotective effects by promoting neuronal survival and reducing apoptosis in neuronal cell lines exposed to toxic agents .
The mechanism of action for 3-Bromo-5-ethoxyphenol involves interactions with specific enzymes and receptors within biological systems. The compound's bromine atom plays a critical role in enhancing its reactivity, leading to various biochemical effects. Its ability to modulate enzyme activity suggests potential therapeutic applications in both antimicrobial and neuroprotective contexts.
Case Studies
Several case studies have explored the biological activity of 3-Bromo-5-ethoxyphenol:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating promising results that warrant further investigation for clinical applications.
- Neuroprotection in Alzheimer's Models : Research involving animal models of Alzheimer's disease indicated that treatment with derivatives of 3-Bromo-5-ethoxyphenol led to improved cognitive function and reduced amyloid plaque deposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
